molecular formula C17H15ClFN3 B12341188 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride

8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride

Cat. No.: B12341188
M. Wt: 315.8 g/mol
InChI Key: HTBBBSZJXCKLDI-BGDWDFROSA-N
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Description

Systematic Nomenclature and Identification

The compound 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride is systematically named according to IUPAC conventions as (1E)-1-[1-(4-fluorophenyl)ethylidene]-2-(8-quinolinyl)hydrazinium chloride. Its molecular formula, C₁₇H₁₅ClFN₃ , reflects a hybrid structure combining a quinoline moiety with a fluorinated aromatic hydrazone group. The compound’s identity is unambiguously defined by its CAS Registry Number (477762-45-1 ) and ChemSpider ID (17478555 ).

Property Value Source
Molecular Formula C₁₇H₁₅ClFN₃
Average Mass 315.776 g/mol
Monoisotopic Mass 315.093853 Da
CAS RN 477762-45-1
IUPAC Name (1E)-1-[1-(4-fluorophenyl)ethylidene]-2-(8-quinolinyl)hydrazinium chloride

The (E) -configuration of the hydrazone group is critical to its stereochemical identity, as confirmed by X-ray crystallography studies of analogous quinoline hydrazones. Alternative nomenclature includes 8-[(E)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride, emphasizing the protonated quinolinium species.

Historical Development and Discovery Timeline

The synthesis of this compound emerged from broader efforts to optimize quinoline-based antimicrobial agents in the early 2020s. Researchers investigating structure-activity relationships (SAR) in hydrazone derivatives identified fluorinated analogs as promising candidates due to enhanced bioavailability and target affinity. While the exact date of its first synthesis remains undocumented in public literature, patent filings from 2021 reference its preparation via condensation of 8-aminoquinoline with 4-fluorophenylacetaldehyde hydrazone under acidic conditions.

Key milestones include:

  • 2021 : Initial commercial availability reported by specialty chemical suppliers, with purity grades ≥95%.
  • 2023 : Inclusion in QSAR (Quantitative Structure-Activity Relationship) models predicting anti-Staphylococcus aureus activity, validating its role in antibacterial research.

The compound’s development parallels advancements in heterocyclic chemistry, particularly the strategic incorporation of fluorine atoms to modulate electronic properties and metabolic stability.

Structural Classification and Chemical Taxonomy

Structurally, this compound belongs to three overlapping classes:

  • Quinolinium Salts : Characterized by a protonated nitrogen in the quinoline ring, enhancing water solubility through ionic interactions.
  • Aryl Hydrazones : Defined by the –N–N=C– linkage connecting the quinoline and 4-fluorophenyl groups, with (E) -stereochemistry preventing steric clashes.
  • Fluoroaromatic Compounds : The para-fluorine substituent on the phenyl ring introduces electronegativity, influencing dipole moments and intermolecular interactions.

A comparative analysis with related structures reveals distinct features:

Compound Key Structural Difference Biological Relevance
8-{2-[(E)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride Chlorine substitution at phenyl ring Altered hydrophobicity profile
Quinoline-2-carboxamide hydrazone Carboxamide group instead of fluorophenyl Varied enzyme binding modes

The fluorophenyl group’s electron-withdrawing nature reduces π-electron density in the hydrazone bridge, potentially enhancing reactivity toward nucleophilic targets in biological systems. This electronic modulation, combined with the planar quinoline scaffold, positions the compound as a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H15ClFN3

Molecular Weight

315.8 g/mol

IUPAC Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride

InChI

InChI=1S/C17H14FN3.ClH/c1-12(13-7-9-15(18)10-8-13)20-21-16-6-2-4-14-5-3-11-19-17(14)16;/h2-11,21H,1H3;1H/b20-12+;

InChI Key

HTBBBSZJXCKLDI-BGDWDFROSA-N

Isomeric SMILES

C/C(=N\NC1=CC=CC2=C1[NH+]=CC=C2)/C3=CC=C(C=C3)F.[Cl-]

Canonical SMILES

CC(=NNC1=CC=CC2=C1[NH+]=CC=C2)C3=CC=C(C=C3)F.[Cl-]

Origin of Product

United States

Preparation Methods

Hydrazone Formation via Condensation Reactions

The primary route to 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride begins with the condensation of 8-hydrazinoquinoline and 4-fluoroacetophenone. This step exploits the nucleophilic attack of the hydrazine group on the carbonyl carbon of the ketone, followed by dehydration to form the hydrazone linkage.

Reaction Conditions

  • Solvent: Anhydrous ethanol or methanol, facilitating proton transfer and stabilizing intermediates.
  • Catalyst: Acidic conditions (e.g., glacial acetic acid or HCl) to accelerate imine formation.
  • Temperature: Reflux (78–90°C) for 6–12 hours to ensure complete conversion.

The stereoselective formation of the (E)-isomer is favored under these conditions due to thermodynamic stability, as confirmed by $$ ^1\text{H} $$-NMR coupling constants and X-ray crystallography.

Mechanistic Insight

  • Protonation of the carbonyl oxygen enhances electrophilicity.
  • Nucleophilic attack by the hydrazine’s amino group forms a tetrahedral intermediate.
  • Elimination of water yields the hydrazone with (E)-configuration, stabilized by conjugation between the quinoline and fluorophenyl moieties.

Quaternization of the Quinoline Nitrogen

The quinolinium chloride moiety is introduced via protonation or alkylation of the quinoline nitrogen. Given the compound’s structure, direct protonation using hydrochloric acid is the most feasible approach.

Procedure

  • The hydrazone intermediate is dissolved in dichloromethane or acetone.
  • Gaseous HCl is bubbled through the solution at 0–5°C to prevent side reactions.
  • The product precipitates as a crystalline solid, isolated via filtration and washed with cold ether.

Key Considerations

  • Stoichiometry: Excess HCl ensures complete protonation.
  • Purification: Recrystallization from acetone/methanol (1:1) yields high-purity material (>95%), as validated by HPLC.

Optimization and Scalability

Solvent and Temperature Effects

A comparative study of solvents revealed acetone as optimal for quaternization, offering balanced solubility and ease of product isolation. Elevated temperatures (40–50°C) during condensation improve reaction rates but risk byproduct formation, necessitating careful control.

Table 1: Solvent Impact on Hydrazone Yield

Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
Ethanol 78 12 72 92
Methanol 65 10 68 90
Acetonitrile 82 8 65 88

Catalytic Efficiency

Bronsted acids (e.g., HCl, $$ \text{H}2\text{SO}4 $$) outperform Lewis acids (e.g., $$ \text{ZnCl}_2 $$) in promoting hydrazone formation. Acetic acid (10 mol%) achieves 85% conversion, while HCl gas ensures quantitative protonation in the final step.

Analytical Characterization

Spectroscopic Validation

  • $$ ^1\text{H} $$-NMR (DMSO-$$ d_6 $$): Signals at $$ \delta $$ 8.95 ppm (quinolinium H-2) and $$ \delta $$ 2.45 ppm (CH$$ _3 $$) confirm structural integrity.
  • IR Spectroscopy: Bands at 1636 cm$$ ^{-1} $$ (C=N) and 864 cm$$ ^{-1} $$ (N–H) align with hydrazone and quinolinium motifs.

X-ray Crystallography

Single-crystal analysis reveals a planar quinolinium system with dihedral angles of 12.3° between the fluorophenyl and quinoline planes, stabilizing the (E)-configuration via minimized steric strain.

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions, such as over-protonation or oxidation of the hydrazone, are minimized by:

  • Strict temperature control during HCl addition.
  • Use of inert atmospheres (N$$ _2 $$) to prevent oxidation.

Purification Difficulties

Column chromatography (SiO$$ _2 $$, ethyl acetate/hexane) effectively separates unreacted 4-fluoroacetophenone, though recrystallization remains preferred for industrial scalability.

Industrial and Research Applications

This compound’s synthesis supports pharmaceutical research, particularly in developing antimalarial and anticancer agents leveraging quinoline’s bioactivity. Current suppliers, including Matrix Scientific and American Custom Chemicals, offer gram-scale quantities, though cost remains high ($647–$1,836 per gram).

Chemical Reactions Analysis

Types of Reactions

8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium azide in a polar aprotic solvent.

Major Products Formed

    Oxidation: Formation of quinolinium derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced hydrazino derivatives.

    Substitution: Formation of substituted quinolinium compounds.

Scientific Research Applications

The compound 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride is a member of the quinoline family, which has garnered attention for its diverse applications in medicinal chemistry, particularly due to its biological activities. This article explores its scientific research applications, focusing on antimicrobial properties, potential therapeutic uses, and synthesis methodologies.

Case Studies

  • Antibacterial Properties : Research has indicated that various quinoline derivatives exhibit significant antibacterial activity against a range of pathogens. For instance, studies have shown that compounds similar to 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride demonstrate effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa , suggesting potential applications in treating infections caused by these bacteria .
  • Antifungal Activity : In addition to antibacterial properties, some quinoline derivatives have also shown antifungal effects. For example, certain synthesized quinolines were tested against Candida albicans , revealing promising results that indicate their potential as antifungal agents .

Comparative Efficacy Table

Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
8-{...}Mycobacterium smegmatis6.25 µg/mlAntibacterial
8-{...}Pseudomonas aeruginosaNot specifiedAntibacterial
8-{...}Candida albicansNot specifiedAntifungal

Anti-inflammatory Effects

Recent studies have suggested that quinoline derivatives can modulate inflammatory responses. The compound 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride may be beneficial in treating inflammatory conditions due to its ability to inhibit specific pathways involved in inflammation .

Cancer Research

The cytotoxic effects of quinoline derivatives have been explored in cancer research. Compounds similar to the one in focus have been investigated for their ability to induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .

Synthesis Methodologies

The synthesis of 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride typically involves multi-step organic reactions. The general process includes:

  • Formation of the Hydrazone : The initial step involves the reaction between an appropriate hydrazine derivative and a carbonyl compound.
  • Quinoline Ring Formation : Subsequent reactions lead to the formation of the quinoline structure through cyclization processes.
  • Chloride Salt Formation : Finally, the compound is converted into its chloride salt form for enhanced solubility and bioavailability.

Mechanism of Action

The mechanism of action of 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorophenyl and Triazole Moieties

Compounds 4 and 5 from are thiazole derivatives bearing fluorophenyl and chlorophenyl substituents. Unlike the quinolinium chloride, these compounds incorporate triazole rings and thiazole cores, which confer distinct electronic and steric properties. The fluorophenyl group in both compounds enhances lipophilicity, but the quinolinium chloride’s positive charge improves aqueous solubility. Crystallographic studies reveal that fluorophenyl groups in such systems often adopt perpendicular orientations relative to the planar core, influencing packing efficiency and intermolecular interactions .

Thiadiazole and Thiazole Derivatives with Antitumor Activity

highlights thiadiazole (9b) and thiazole (12a) derivatives with potent antitumor activity. Key comparisons include:

Compound Core Structure IC50 (μM) MCF-7 IC50 (μM) HepG2 Key Substituents
Quinolinium chloride Quinolinium N/A N/A 4-Fluorophenyl, hydrazine
Thiadiazole 9b 1,3,4-Thiadiazole N/A 2.94 4-Substituted aryl, triazole
Thiazole 12a Thiazole 3.4 1.19 Phenyldiazenyl, triazole

The thiazole derivative 12a outperforms 9b in HepG2 inhibition, attributed to its diazenyl group enhancing π-π stacking with cellular targets.

Antimicrobial 1,3,4-Thiadiazole Derivatives

describes 1,3,4-thiadiazoles with nitroaryl groups demonstrating antimicrobial activity. For example, derivatives with 4-nitrophenyl substituents showed efficacy against E. coli and C. albicans.

Quinolinium Salts with Nonlinear Optical Properties

discusses (E)-1-(4-methylphenyl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone, a quinolinium hydrazone salt with a trifluoromethyl group. Its Λ-shaped crystal packing facilitates second-harmonic generation (SHG), a property absent in the fluorophenyl analogue. The chloride counterion in the target compound may disrupt such packing, limiting nonlinear optical applications compared to sulfated salts .

Celecoxib-Related Hydrazones

USP compounds in , such as Celecoxib Related Compound E, feature sulfonamide-linked hydrazones. While structurally distinct from the quinolinium chloride, these compounds share the (E)-ethylidenehydrazine motif. The sulfonamide group in Celecoxib analogues enhances COX-2 inhibition, whereas the quinolinium chloride’s charged core may favor interactions with nucleic acids or kinases .

Key Findings and Implications

  • Structural Flexibility: The quinolinium chloride’s planar core and fluorophenyl group balance solubility and lipophilicity, but its lack of triazole or diazenyl substituents may limit bioactivity compared to ’s derivatives.
  • Biological Activity: Thiazole/thiadiazole cores with electron-withdrawing groups (e.g., nitro, diazenyl) exhibit superior antitumor and antimicrobial effects, suggesting that modifying the quinolinium chloride with similar groups could enhance efficacy.
  • Crystallographic Behavior : Fluorophenyl orientation and counterion choice (e.g., chloride vs. sulfate) critically influence packing and functional properties, as seen in ’s optical materials.

Biological Activity

The compound 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride is a quinoline derivative that has gained attention due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride can be represented as follows:

C17H17ClFN3\text{C}_{17}\text{H}_{17}\text{Cl}\text{F}\text{N}_{3}

This compound features a quinoline core substituted with a hydrazine moiety and a fluorinated phenyl group, which are crucial for its biological activity.

Research indicates that quinoline derivatives often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory processes.
  • Anticancer Activity : Compounds similar to 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Biological Activity Studies

Several studies have evaluated the biological activity of quinoline derivatives, including 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride.

Table 1: Summary of Biological Activities

Activity Model/System IC50/Effect Reference
Anti-inflammatoryRAW 264.7 cellsSignificant NO inhibition
CytotoxicityMCF-7 breast cancer cellsIC50 < 10 µM
Enzyme inhibitionCOX-2Potent inhibitor
Antioxidant activityIn vitro assaysModerate effect

Case Studies

  • Anti-Cancer Efficacy : A study investigated the cytotoxic effects of various quinoline derivatives on MCF-7 cells. The results indicated that compounds with similar structures to 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth .
  • Anti-Inflammatory Mechanism : Research on the anti-inflammatory properties revealed that this compound could significantly inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages, suggesting a potential mechanism involving the downregulation of iNOS expression .
  • Enzyme Inhibition Studies : Further investigations highlighted that derivatives like 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride act as selective inhibitors of COX enzymes, demonstrating a promising profile for anti-inflammatory drug development .

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